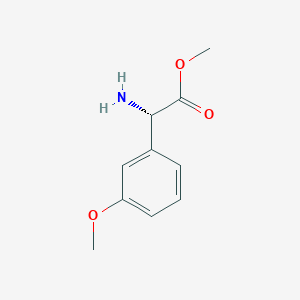

methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate

CAS No.:

Cat. No.: VC17730004

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO3 |

|---|---|

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate |

| Standard InChI | InChI=1S/C10H13NO3/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2/h3-6,9H,11H2,1-2H3/t9-/m0/s1 |

| Standard InChI Key | KCVSBDOYFPXLAI-VIFPVBQESA-N |

| Isomeric SMILES | COC1=CC=CC(=C1)[C@@H](C(=O)OC)N |

| Canonical SMILES | COC1=CC=CC(=C1)C(C(=O)OC)N |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate belongs to the class of α-amino acid esters, distinguished by its 3-methoxyphenyl substituent at the α-carbon. The compound’s IUPAC name, methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate, reflects its esterified carboxyl group (-COOCH₃) and the amino group (-NH₂) attached to the chiral center. The methoxy group (-OCH₃) at the para position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability in biological systems.

The S-configuration of the chiral center is critical for its interactions with enantioselective biological targets, such as enzymes or receptors. This stereochemical preference is common in pharmacologically active compounds, where one enantiomer often exhibits superior efficacy compared to its mirror image.

Comparative Analysis of Related Compounds

Structural analogs of methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate highlight the impact of substituent modifications on molecular properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate | C₁₀H₁₃NO₃ | 195.21 | N/A | Reference compound |

| Methyl amino(2-methoxyphenyl)acetate hydrochloride | C₁₀H₁₄ClNO₃ | 231.67 | 390815-44-8 | Methoxy at ortho position; HCl salt |

| Methyl (2S)-2-amino-2-(3-bromo-4-methoxyphenyl)acetate | C₁₀H₁₂BrNO₃ | 274.11 | 1703935-78-7 | Bromo substituent at para position |

| Methyl 2-(3-methoxyphenyl)acetate | C₁₀H₁₂O₃ | 180.20 | 18927-05-4 | Lacks amino group |

Table 1: Structural and molecular comparisons of methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate and related derivatives.

The addition of a bromo substituent (as in the 3-bromo-4-methoxy derivative) increases molecular weight by ~79 g/mol, likely altering electronic properties and binding affinity. Conversely, the absence of the amino group in methyl 2-(3-methoxyphenyl)acetate simplifies the structure but eliminates potential hydrogen-bonding interactions critical for biological activity.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate involves multi-step organic reactions, often beginning with 3-methoxybenzaldehyde as a precursor. A key intermediate, ethyl 3-(3-methoxyphenyl)-2-nitropropanoate, is synthesized via condensation reactions between 3-methoxybenzaldehyde derivatives and ethyl nitroacetate .

In a representative procedure:

-

Acetal Formation: 3-Methoxybenzaldehyde reacts with methanol under acidic conditions to form a dimethyl acetal intermediate.

-

Nitroacetate Condensation: The acetal undergoes condensation with ethyl nitroacetate at 150–160°C, yielding ethyl 3-(3-methoxyphenyl)-2-nitropropanoate .

-

Reduction and Esterification: The nitro group is reduced to an amino group, followed by esterification with methanol to produce the final compound.

Reaction Optimization

Key parameters influencing yield and purity include:

-

Temperature: Prolonged heating at 150°C for 9 hours optimizes nitroacetate condensation .

-

Catalysis: Acidic ion-exchange resins (e.g., DOWEX 50WX8-100) facilitate acetal formation while minimizing side reactions .

-

Solvent Systems: Polar aprotic solvents like acetic anhydride enhance reaction rates by stabilizing transition states .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) data for intermediates reveals distinct signals:

-

δ 7.25 ppm (t, J = 7.9 Hz): Aromatic protons of the 3-methoxyphenyl group.

-

δ 5.35 ppm (dd, J = 5.8, 9.3 Hz): Methine proton adjacent to the nitro group in ethyl 3-(3-methoxyphenyl)-2-nitropropanoate.

¹³C NMR (100 MHz, CDCl₃) confirms functional groups:

-

δ 164.5 ppm: Ester carbonyl carbon.

-

δ 157.4 ppm: Methoxy-substituted aromatic carbon.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of ethyl 3-(3-methoxyphenyl)-2-nitropropanoate ([M+Na]⁺) gives a calculated m/z of 276.0848, consistent with experimental values . Post-reduction, the amino-ester derivative exhibits a molecular ion peak at 195.21 g/mol, aligning with its molecular formula.

Biological and Pharmacological Relevance

Applications in Drug Discovery

The compound’s chiral purity and modular structure make it a valuable building block for:

-

Peptidomimetics: Mimicking peptide structures to enhance metabolic stability.

-

Small-Molecule Libraries: Screening for lead compounds in neurodegenerative or oncological research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume